[4-(2,3-Dimethylphenyl)-1-piperazinyl](3-phenyl-1H-pyrazol-4-yl)methanone
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Overview
Description
4-(2,3-Dimethylphenyl)-1-piperazinylmethanone: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperazine ring linked to a pyrazole moiety through a methanone bridge
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an α,β-unsaturated ketone.
Attachment of the Piperazine Ring: The piperazine ring is introduced by reacting the pyrazole derivative with a suitable piperazine compound under controlled conditions.
Introduction of the Methanone Bridge: The final step involves the formation of the methanone bridge, linking the piperazine and pyrazole rings. This can be achieved through a condensation reaction using appropriate reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and dimethylphenyl groups, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the methanone bridge, converting it to a methanol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Methanol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: The compound is studied for its potential as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: In biological research, it may be investigated for its interactions with various biomolecules, including proteins and nucleic acids.
Medicine: The compound’s structure suggests potential pharmacological activities, making it a candidate for drug development and medicinal chemistry studies.
Industry: In the industrial sector, it could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone exerts its effects is likely related to its ability to interact with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
4-(2,3-Dimethylphenyl)-1-piperazinylmethanol: A reduced form of the compound with a methanol bridge.
4-(2,3-Dimethylphenyl)-1-piperazinylethanone: An analog with an ethanone bridge instead of methanone.
Uniqueness: The unique combination of the piperazine and pyrazole rings, along with the specific substitution pattern, distinguishes 4-(2,3-Dimethylphenyl)-1-piperazinylmethanone from similar compounds. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1015525-17-3 |
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Molecular Formula |
C22H24N4O |
Molecular Weight |
360.5 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-(5-phenyl-1H-pyrazol-4-yl)methanone |
InChI |
InChI=1S/C22H24N4O/c1-16-7-6-10-20(17(16)2)25-11-13-26(14-12-25)22(27)19-15-23-24-21(19)18-8-4-3-5-9-18/h3-10,15H,11-14H2,1-2H3,(H,23,24) |
InChI Key |
IOJPSCUMXNMFKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=C(NN=C3)C4=CC=CC=C4)C |
Origin of Product |
United States |
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